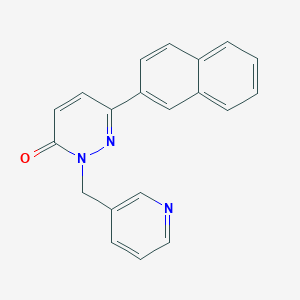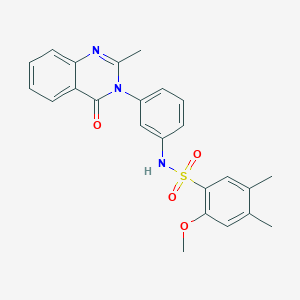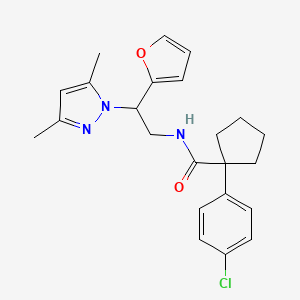
6-(naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Napyrrolopyridazine (NPP) and has been extensively studied for its unique properties and potential benefits.
作用机制
The mechanism of action of NPP is not fully understood, but it has been shown to interact with various enzymes and receptors in the body. NPP has been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in various cellular processes such as cell growth and proliferation. NPP has also been shown to interact with receptors such as GABA-A and NMDA receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
NPP has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that NPP can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. NPP has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, NPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
NPP has several advantages for lab experiments, such as its high potency and selectivity towards various enzymes and receptors. Additionally, NPP is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, NPP also has some limitations, such as its poor solubility in water and its potential toxicity towards cells and tissues.
未来方向
There are several future directions for research on NPP. One potential direction is the development of NPP-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another potential direction is the synthesis of NPP-based materials for various applications such as organic electronics and sensors. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of NPP.
合成方法
The synthesis of NPP involves the reaction of 2-chloro-3-nitropyridazine with 2-pyridylmethylamine and naphthalene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学研究应用
NPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, NPP has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for drug development. In material science, NPP has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In organic electronics, NPP has been used as a component in the fabrication of organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
6-naphthalen-2-yl-2-(pyridin-3-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20-10-9-19(22-23(20)14-15-4-3-11-21-13-15)18-8-7-16-5-1-2-6-17(16)12-18/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBSZNNZFSSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(3-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2923484.png)



![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2923488.png)


![1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2923492.png)

![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2923499.png)

![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2923502.png)
![N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide](/img/structure/B2923503.png)
![6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2923504.png)